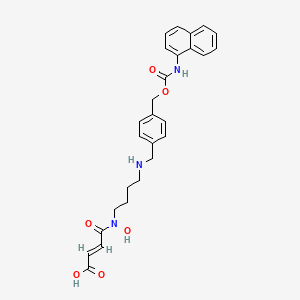
Jhdm-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jhdm-IN-1 is a compound known for its inhibitory effects on histone demethylases that contain the Jumonji C domain. This compound has shown significant inhibitory activity against various histone demethylases, including JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 . The compound’s molecular formula is C27H29N3O6, and it has a molecular weight of 491.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Jhdm-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Jhdm-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the functions of histone demethylases and their role in epigenetic regulation
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Mécanisme D'action
Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Jhdm-IN-2: Another inhibitor of histone demethylases with a similar structure but different inhibitory profiles.
Jhdm-IN-3: A compound with a different core structure but similar inhibitory activity against histone demethylases
Uniqueness
Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C27H29N3O6 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
Clé InChI |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
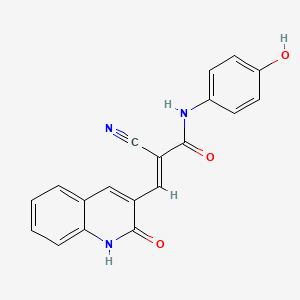
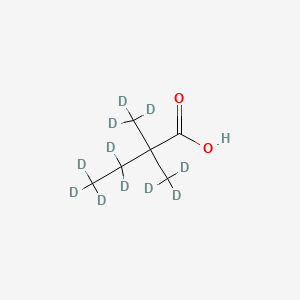
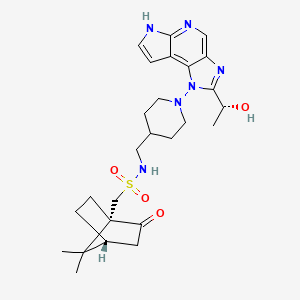
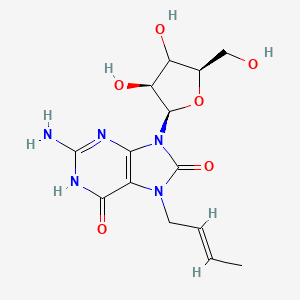

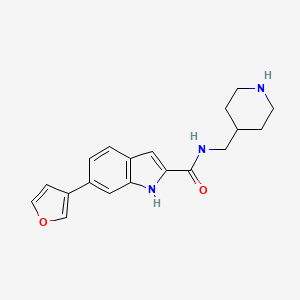

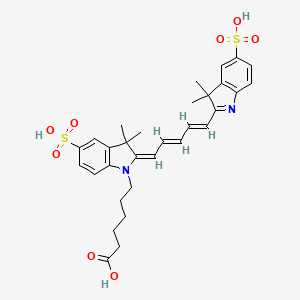
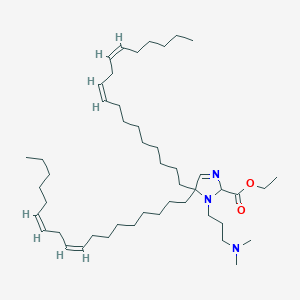
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
